Cas no 1344399-31-0 ((1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine)

(1R)-1-(4,6-Dichloropyrimidin-5-yl)ethan-1-amine is a chiral amine derivative featuring a dichloropyrimidine scaffold, a structure of interest in pharmaceutical and agrochemical research. The stereospecific (R)-configuration at the chiral center enhances its potential as a building block for enantioselective synthesis. The presence of reactive chlorine atoms on the pyrimidine ring allows for further functionalization, making it a versatile intermediate in the development of biologically active compounds. Its high purity and defined stereochemistry ensure reproducibility in synthetic applications. This compound is particularly valuable in medicinal chemistry for the design of targeted inhibitors or ligands, where precise stereochemistry is critical for activity.
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine structure
1344399-31-0 structure
商品名:(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
CAS番号:1344399-31-0
MF:C6H7Cl2N3
メガワット:192.045878648758
CID:6483743
PubChem ID:131100017

(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
    • 1344399-31-0
    • EN300-1967457
    • インチ: 1S/C6H7Cl2N3/c1-3(9)4-5(7)10-2-11-6(4)8/h2-3H,9H2,1H3/t3-/m1/s1
    • InChIKey: OUINHNYIYHQDLZ-GSVOUGTGSA-N
    • ほほえんだ: ClC1C(=C(N=CN=1)Cl)[C@@H](C)N

計算された属性

  • せいみつぶんしりょう: 191.0017026g/mol
  • どういたいしつりょう: 191.0017026g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 51.8Ų

(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1967457-0.5g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
0.5g
$1316.0 2023-09-16
Enamine
EN300-1967457-10.0g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
10g
$5897.0 2023-05-31
Enamine
EN300-1967457-2.5g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
2.5g
$2688.0 2023-09-16
Enamine
EN300-1967457-1.0g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
1g
$1371.0 2023-05-31
Enamine
EN300-1967457-0.05g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
0.05g
$1152.0 2023-09-16
Enamine
EN300-1967457-0.1g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
0.1g
$1207.0 2023-09-16
Enamine
EN300-1967457-5.0g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
5g
$3977.0 2023-05-31
Enamine
EN300-1967457-1g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
1g
$1371.0 2023-09-16
Enamine
EN300-1967457-10g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
10g
$5897.0 2023-09-16
Enamine
EN300-1967457-0.25g
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
1344399-31-0
0.25g
$1262.0 2023-09-16

(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine 関連文献

(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amineに関する追加情報

Introduction to (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine and Its Significance in Modern Medicinal Chemistry

Chemical compounds play a pivotal role in the advancement of medicinal chemistry, particularly in the development of novel therapeutic agents. Among these, (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine, with the CAS number 1344399-31-0, has garnered significant attention due to its unique structural properties and potential applications in pharmaceutical research. This compound, characterized by its chiral center and dichloropyrimidine moiety, represents a fascinating subject of study in the quest for innovative drug candidates.

The molecular structure of (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine encompasses a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, linked to an amine-bearing ethyl group. The presence of a stereogenic center at the 1-position (indicated by the (R) configuration) adds an additional layer of complexity, making this compound a valuable scaffold for exploring enantioselective synthesis and pharmacological activity. The dichloropyrimidine core is particularly noteworthy, as it is frequently employed in medicinal chemistry due to its ability to interact with biological targets in diverse ways.

In recent years, there has been a surge in research focused on pyrimidine derivatives as pharmacophores. These compounds are known for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The specific substitution pattern of (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine makes it a promising candidate for further investigation in these areas. For instance, studies have demonstrated that pyrimidine-based molecules can inhibit enzymes involved in viral replication or modulate signaling pathways relevant to cancer progression.

One of the most compelling aspects of this compound is its potential for structure-based drug design. The rigid pyrimidine ring provides a stable framework that can be modified to optimize interactions with biological targets. Additionally, the amine group offers opportunities for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications. This flexibility has led to numerous synthetic strategies being developed to access derivatives of (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine, each with unique pharmacological profiles.

The synthesis of enantiomerically pure forms of chiral compounds like (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine is a critical challenge in medicinal chemistry. However, advances in asymmetric synthesis have made it increasingly feasible to produce these compounds with high enantiomeric purity. Such methods often involve catalytic processes that selectively induce the desired stereochemical outcome. The ability to produce enantiomerically enriched forms is crucial because many biological targets exhibit stereoselective recognition, meaning that the activity of a drug can be profoundly influenced by its stereochemistry.

Recent studies have highlighted the importance of understanding the conformational dynamics of pyrimidine derivatives in their biological context. Computational modeling and spectroscopic techniques have been employed to elucidate how these compounds interact with proteins and other biomolecules. For example, molecular dynamics simulations have revealed insights into how the dichloropyrimidine ring adopts specific orientations within binding pockets, thereby influencing binding affinity and efficacy. Such insights are invaluable for guiding the optimization of drug candidates like (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine.

The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors that target enzymes involved in metabolic pathways relevant to human diseases. Pyrimidine-based inhibitors have emerged as potent tools for modulating these pathways due to their ability to mimic natural substrates or compete with them for binding sites. The amine group in (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine, for instance, can be designed to interact with specific residues in an enzyme's active site, thereby inhibiting its activity.

In conclusion, (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine represents a significant advancement in medicinal chemistry research. Its unique structural features and potential applications make it a compelling candidate for further exploration in drug discovery efforts. As our understanding of biological systems continues to grow, compounds like this one will undoubtedly play an increasingly important role in developing novel therapeutic agents that address unmet medical needs.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd